molecular formula C14H6ClNO4 B182170 1-chloro-4-nitroanthracene-9,10-dione CAS No. 6337-82-2

1-chloro-4-nitroanthracene-9,10-dione

Cat. No.: B182170
CAS No.: 6337-82-2
M. Wt: 287.65 g/mol
InChI Key: FLEURRNKVDUGOR-UHFFFAOYSA-N
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Description

1-Chloro-4-nitroanthracene-9,10-dione (CAS 6337-82-2) is a chlorinated and nitrated derivative of anthracene-9,10-dione (anthraquinone), a scaffold of significant interest in medicinal and materials chemistry. With a molecular formula of C14H6ClNO4 and a molecular weight of 287.65 g/mol, this compound serves as a versatile synthetic intermediate for the development of novel chemical entities . The anthracene-9,10-dione core is a privileged structure in the design of potential anticancer agents . Historically, anthraquinone-based drugs like mitoxantrone have been used in therapy, but their utility is often limited by toxicity and multidrug resistance . Research into annulated and substituted anthracenediones, such as 1-azabenzanthrones, aims to overcome these limitations by creating compounds with improved selectivity and reduced side effects . Derivatives congruent with 1-Chloro-4-nitroanthracene-9,10-dione have been explored in such series, demonstrating selectively antiproliferative activity with IC50 values in the low micromolar range and up to 30-fold selectivity for cancer cells over normal fibroblasts . The nitro and chloro functional groups on the anthraquinone scaffold are key handles for further synthetic modification, enabling the construction of a diverse library of compounds for biological evaluation through methods detailed in recent reviews on anthraquinone functionalization . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet for proper handling and storage information.

Properties

CAS No.

6337-82-2

Molecular Formula

C14H6ClNO4

Molecular Weight

287.65 g/mol

IUPAC Name

1-chloro-4-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H6ClNO4/c15-9-5-6-10(16(19)20)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H

InChI Key

FLEURRNKVDUGOR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-]

Other CAS No.

6337-82-2

Origin of Product

United States

Preparation Methods

Mixed-Acid Nitration

An alternative route nitrates 1-chloroanthracene-9,10-dione using a HNO₃/H₂SO₄ mixture (1:3 v/v) at 30–40°C. The nitro group preferentially occupies the para position relative to chlorine due to the meta-directing effect of the carbonyl groups. This method requires precise stoichiometry, as excess HNO₃ promotes dinitration. Typical yields range from 65% to 72%, with purity dependent on recrystallization from acetic acid.

Regioselectivity Challenges

Nitration regioselectivity is influenced by the electronic effects of substituents. Computational studies indicate that the chlorine atom at position 1 deactivates the ring, directing nitration to position 4 through resonance stabilization. However, competing reactions at positions 2 and 3 occur if reaction times exceed 2 hours, necessitating careful monitoring.

Sequential Nitration and Chlorination Strategies

Stepwise Functionalization

Sequential synthesis begins with nitration of anthracene-9,10-dione followed by chlorination. Nitration using fuming HNO₃ in H₂SO₄ at 0–5°C produces 1-nitroanthracene-9,10-dione, which is subsequently chlorinated with PCl₅ in chlorobenzene at 120°C. This method achieves 78% overall yield but requires stringent anhydrous conditions to avoid hydrolysis of PCl₅.

One-Pot Approaches

Emerging one-pot methods combine nitration and chlorination in a single reactor. For example, using NO₂BF₄ as a nitrating agent and Cl₂ gas under UV irradiation enables concurrent functionalization at 80°C. While promising (yield: 70%), scalability remains limited due to the cost of NO₂BF₄.

Comparative Analysis of Synthetic Routes

Method Starting Material Reagents Yield Purity Environmental Impact
Phosphine Chlorination1-Nitroanthracene-9,10-dioneCl₄PPh, NaOH82%85%Low (no heavy metals)
Mixed-Acid Nitration1-Chloroanthracene-9,10-dioneHNO₃/H₂SO₄68%78%Moderate (acid waste)
Sequential SynthesisAnthracene-9,10-dioneHNO₃, PCl₅78%90%High (PCl₅ toxicity)
One-PotAnthracene-9,10-dioneNO₂BF₄, Cl₂70%80%Moderate (gas handling)

The phosphine-based method offers environmental advantages, while sequential synthesis achieves higher purity. Industrial applications favor the mixed-acid route for cost efficiency despite lower yields.

Environmental and Industrial Considerations

Waste Management

Phosphine chlorination generates aqueous waste containing phenylphosphine oxides, which require oxidation to nontoxic phosphates. In contrast, mixed-acid nitration produces spent acid requiring neutralization, increasing operational costs.

Scalability Challenges

Large-scale chlorination faces heat dissipation issues due to exothermic reactions. Continuous flow reactors mitigate this by enhancing temperature control and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-chloro-4-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis Applications

This compound serves as a precursor in the synthesis of various organic compounds. Its unique structure allows it to undergo multiple reactions, making it a versatile building block in organic synthesis.

Case Studies in Synthesis

  • Functionalization of Anthraquinones : The compound has been used in the functionalization of anthraquinones to create derivatives with enhanced properties. For instance, reactions involving 1-chloro-4-nitroanthracene-9,10-dione have been reported to yield novel anthraquinone derivatives that exhibit improved solubility and stability .
  • Total Synthesis of Antitumor Agents : In synthetic organic chemistry, this compound has been utilized as a key intermediate in the total synthesis of biologically active compounds such as angucycline antibiotics. The strategic incorporation of this compound into synthetic pathways has led to the development of new therapeutic agents .

Dye Applications

1-Chloro-4-nitroanthracene-9,10-dione is also explored for its potential as a dye due to its chromophoric properties.

Dye Characteristics

  • The compound exhibits strong absorbance in the visible spectrum, making it suitable for dyeing applications.
  • It is particularly noted for its use in creating anthraquinone-based dyes, which are known for their vibrant colors and stability .

Biological Activities

Research indicates that 1-chloro-4-nitroanthracene-9,10-dione may possess notable biological activities.

Case Studies on Biological Evaluation

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. The introduction of different substituents can enhance these activities, making them candidates for further pharmacological exploration .
  • Cytotoxicity Studies : Preliminary evaluations suggest that certain derivatives derived from 1-chloro-4-nitroanthracene-9,10-dione demonstrate cytotoxic effects on cancer cell lines. This property is being investigated for potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of 1-chloro-4-nitro-anthraquinone and its derivatives often involves interactions with cellular proteins and enzymes. For instance, in anticancer research, these compounds have been shown to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to cytotoxic effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The physical properties of anthracene-9,10-dione derivatives are highly dependent on substituent type and position. Key comparisons include:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Spectral Data (IR/NMR)
1-Chloro-4-nitroanthracene-9,10-dione Cl (1), NO₂ (4) C₁₄H₆ClNO₄ Not reported Expected NO₂ (1520 cm⁻¹), Cl (C-Cl stretch ~600 cm⁻¹)
(E)-13-(3-Chlorophenyl)-16k Cl (3-phenyl), NO₂ (vinyl) C₂₆H₁₅ClN₂O₄ 258–261 NO₂ (1525 cm⁻¹), C=O (1680 cm⁻¹)
1-Amino-4-(4-chloroanilino) NH₂ (1), Cl (4-anilino) C₂₀H₁₂ClN₃O₂ Not reported NH₂ (3350 cm⁻¹), C-Cl (750 cm⁻¹)
1-Nitroanthracene-9,10-dione NO₂ (1) C₁₄H₇NO₄ 245–247 NO₂ (1540 cm⁻¹), C=O (1675 cm⁻¹)
1,4-Dimethoxyanthracene-9,10-dione OMe (1,4) C₁₆H₁₂O₄ ~250 (decomposes) OMe (δ 3.94 ppm, singlet)

Key Observations :

  • Melting Points : Nitro and chloro substituents generally increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole, van der Waals). Compound 16k (258–261°C) and 1-nitroanthracene-9,10-dione (245–247°C) exhibit higher melting points than methoxy derivatives (e.g., 1,4-dimethoxy: ~250°C) .
  • Spectral Signatures : Nitro groups show strong IR absorption near 1520–1540 cm⁻¹, while methoxy protons resonate at δ 3.7–3.9 ppm in ¹H NMR . Chlorine substituents produce distinct C-Cl stretches in IR (~600–750 cm⁻¹) .

Q & A

Q. What are the foundational synthetic routes for 1-chloro-4-nitroanthracene-9,10-dione?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the anthracene core. A common approach includes:

Nitration : Introduce a nitro group at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (40–60°C) to avoid over-nitration .

Chlorination : Electrophilic substitution at the 1-position using Cl₂ or SO₂Cl₂, often catalyzed by FeCl₃ .
Purification involves recrystallization from ethanol or DMF to achieve >95% purity. Confirm structural integrity via NMR (¹H/¹³C) and FTIR to verify nitro and chloro substituents .

Q. How can researchers confirm the purity and structural identity of the compound?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Use a C18 column with UV detection at λ = 254 nm to assess purity (>98%) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 306 (C₁₄H₇ClNO₄⁺) .
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve nitration selectivity and yield?

  • Methodological Answer :
  • Variables to Optimize :

Temperature : Lower temperatures (e.g., 40°C) favor mono-nitration; higher temperatures promote di-nitration byproducts .

Solvent : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution kinetics .

Catalyst : FeCl₃ or zeolites improve regioselectivity for the 4-position .

  • Validation : Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 7:3) and quantify yields using GC-MS .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Pathway Analysis :
  • The electron-withdrawing nitro group activates the chloro substituent at the 1-position for nucleophilic attack (e.g., by amines or alkoxides) .
  • Kinetic studies (second-order rate constants) reveal solvent polarity’s role: DMSO accelerates SNAr mechanisms due to stabilization of transition states .
  • Tools : Use DFT calculations (Gaussian 16) to model charge distribution and predict reactive sites .

Q. How can thermal stability and decomposition pathways be characterized for this compound?

  • Methodological Answer :
  • Thermal Analysis :
  • TGA : Determine decomposition onset temperature (typically >250°C) under N₂ atmosphere .
  • DSC : Identify endothermic melting points and exothermic degradation events .
  • Mechanistic Insights : Couple with FTIR gas-phase analysis to detect volatile byproducts (e.g., NO₂, Cl₂) during pyrolysis .

Q. What experimental strategies evaluate DNA intercalation potential for anticancer research?

  • Methodological Answer :
  • Biophysical Assays :

UV-Vis Titration : Monitor hypochromicity and redshift in λmax upon DNA binding (e.g., calf thymus DNA) .

Fluorescence Quenching : Measure Stern-Volmer constants to quantify binding affinity .

Gel Electrophoresis : Assess DNA cleavage or supercoiling changes after incubation .

  • Controls : Compare with known intercalators (e.g., ethidium bromide) .

Comparative and Methodological Questions

Q. How does 1-chloro-4-nitroanthracene-9,10-dione compare to other nitroanthraquinones in photophysical properties?

  • Methodological Answer :
  • Comparative Analysis :
  • Fluorescence Quantum Yield : Measure using an integrating sphere (e.g., vs. 1-nitroanthracene-9,10-dione) .
  • Solvatochromism : Test in solvents of varying polarity (hexane → DMSO) to assess π→π* transition shifts .
  • Advanced Tools : Time-resolved fluorescence spectroscopy to determine excited-state lifetimes .

Q. What catalytic methods enable further functionalization of this compound for sensor development?

  • Methodological Answer :
  • Catalytic Strategies :

C–H Activation : Use Rh(III) catalysts (e.g., [Cp*RhCl₂]₂) to introduce aryl or alkyl groups at the 2-position .

Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (Pd(PPh₃)₄, K₂CO₃) for bioconjugation .

  • Applications : Functionalized derivatives show enhanced selectivity as fluorescent sensors for Hg²⁺ or NO .

Safety and Compliance

Q. What safety protocols are critical during large-scale synthesis?

  • Methodological Answer :
  • Precautions :

Ventilation : Use fume hoods to mitigate inhalation risks of NO₂ and Cl₂ .

PPE : Nitrile gloves, lab coats, and eye protection .

Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal .

  • Documentation : Maintain SDS records for hazard communication (GHS codes: H318, H400) .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Validation Steps :

Dose-Response Reproducibility : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (HeLa, MCF-7) .

SAR Analysis : Correlate substituent effects (e.g., nitro vs. amino groups) on bioactivity .

Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) for consensus .

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